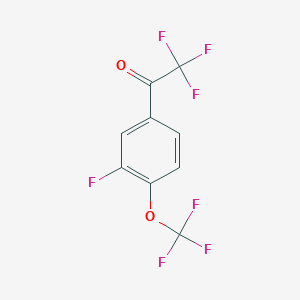

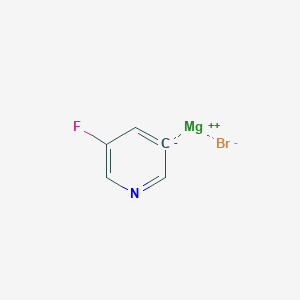

5-Fluoropyridin-3-ylmagnesium bromide, 0.25 M in THF

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Grignard Reagent Formation and Rearrangement

5-Fluoropyridin-3-ylmagnesium bromide is involved in the formation of Grignard reagents. In a study on the rearrangement of Grignard reagents, it was found that phenyl groups can accelerate the rearrangement rate of these compounds, indicating the sensitivity of Grignard reagents to structural changes (Hill et al., 1986).

Chemoselective Amination

In the chemoselective functionalization of related fluoropyridines, catalytic amination conditions can lead to exclusive bromide substitution products for both secondary amines and primary anilines. This highlights the potential of fluoropyridines in selective chemical reactions (Stroup et al., 2007).

Diaryliodonium Salts and Medical Imaging

Fluoropyridines, like 5-fluoropyridin-3-ylmagnesium bromide, are crucial in creating compounds used in medical imaging techniques such as Positron Emission Tomography. These compounds provide a method for introducing fluorine-18 into stable positions in the molecular structure (Carroll et al., 2007).

Synthesis of Isoxazole Derivatives

Iodoacetylene, prepared from reactions involving ethynylmagnesium bromide, can be used in the synthesis of isoxazole derivatives, a process where fluoropyridines like 5-fluoropyridin-3-ylmagnesium bromide can play a crucial role (Ku et al., 2001).

Versatile Synthesis of Fluoropyridines

Fluoropyridines are synthesized through various chemical reactions, such as the Suzuki reaction, which showcases their versatility in chemical synthesis and the potential for creating a wide range of derivatives (Sutherland & Gallagher, 2003).

NIR Region Fluoride Sensor

A novel Near-Infrared (NIR) region fluoride sensor utilizes compounds derived from reactions involving arylmagnesium bromides, indicating the potential application of fluoropyridines in sensor technology (Zou et al., 2014).

Deprotonation Using Lithium Magnesates

The deprotonation of fluoropyridines using lithium magnesates, including the use of 5-fluoropyridin-3-ylmagnesium bromide, is critical in synthesizing complex organic compounds, showcasing their role in advanced organic synthesis (Awad et al., 2004).

Wirkmechanismus

Target of Action

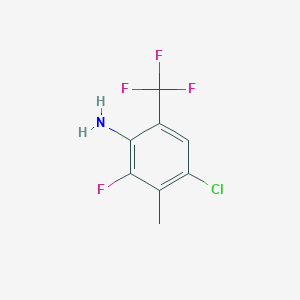

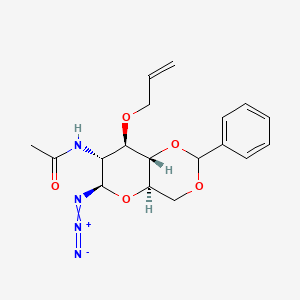

5-Fluoropyridin-3-ylmagnesium bromide is an organometallic compound . As an organomagnesium reagent, it is primarily used as a nucleophile in organic synthesis . The compound’s primary targets are electrophilic carbon atoms in organic molecules, where it can participate in nucleophilic addition or substitution reactions .

Mode of Action

The mode of action of 5-Fluoropyridin-3-ylmagnesium bromide involves the interaction of the negatively charged carbon atom (due to the polar bond between carbon and magnesium) with an electrophilic carbon in another molecule . This interaction results in the formation of a new carbon-carbon bond, effectively adding the 5-fluoropyridin-3-yl group to the target molecule .

Biochemical Pathways

The specific biochemical pathways affected by 5-Fluoropyridin-3-ylmagnesium bromide depend on the nature of the target molecule. In general, the compound can be used to synthesize a variety of pyridine-related compounds . Pyridine derivatives are found in many natural products and pharmaceuticals, and they play crucial roles in many biochemical processes.

Result of Action

The result of the action of 5-Fluoropyridin-3-ylmagnesium bromide is the formation of a new organic compound, specifically a derivative of pyridine . The exact molecular and cellular effects depend on the nature of the final product.

Action Environment

The action of 5-Fluoropyridin-3-ylmagnesium bromide is influenced by several environmental factors. As an organomagnesium compound, it is highly reactive and can be affected by moisture and oxygen in the air . Therefore, reactions involving this reagent are typically carried out under an inert atmosphere (like nitrogen or argon) and in anhydrous conditions .

Eigenschaften

IUPAC Name |

magnesium;5-fluoro-3H-pyridin-3-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN.BrH.Mg/c6-5-2-1-3-7-4-5;;/h2-4H;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHDSRMJYXSKAR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]C=NC=C1F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrFMgN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-Dibromobenzo[1,2-b:5,4-b']dithiophene, 98%](/img/structure/B6355836.png)

![t-Butyl N-[(1S)-3-oxocyclohexyl]carbamate](/img/structure/B6355861.png)